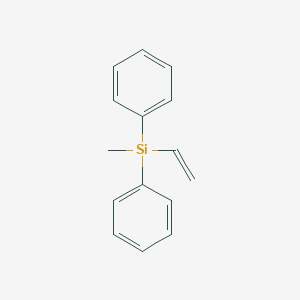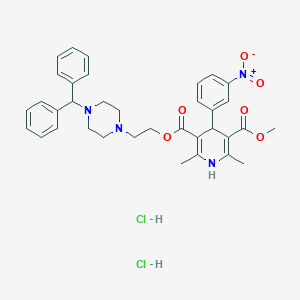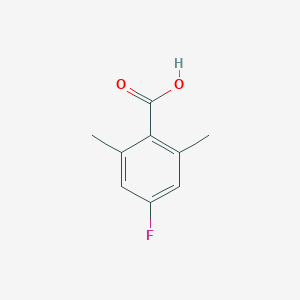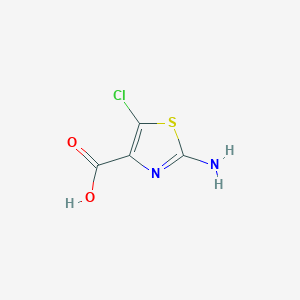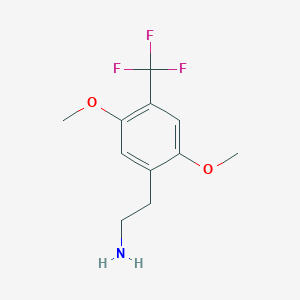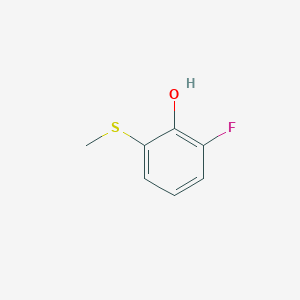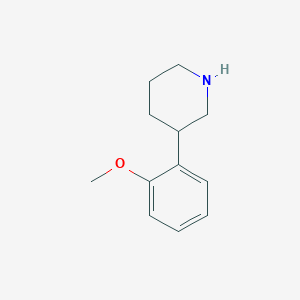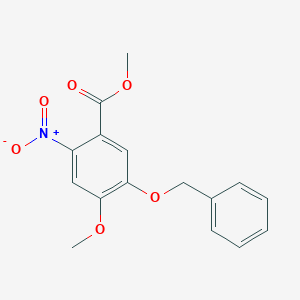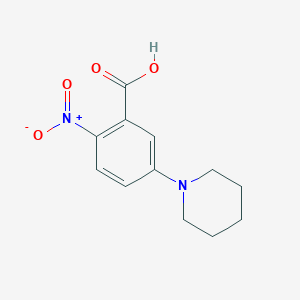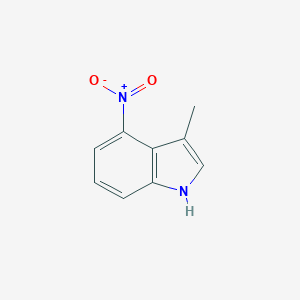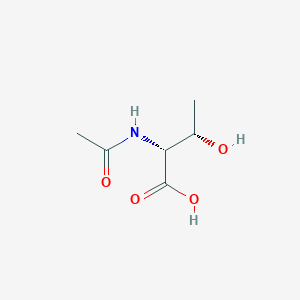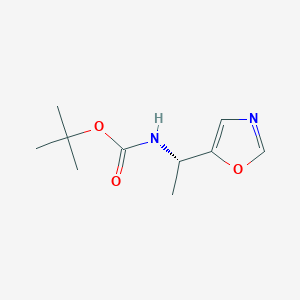
(S)-tert-butyl (1-(oxazol-5-yl)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-butyl (1-(oxazol-5-yl)ethyl)carbamate, also known as (S)-BOC-5-Oxazolidinone, is a chemical compound that is widely used in scientific research. This compound is a derivative of oxazolidinone and is primarily used as a protecting group for amines in organic synthesis.
Wirkmechanismus
The mechanism of action of (S)-BOC-5-Oxazolidinone is based on its ability to protect the amine group of amino acids. This is achieved by the formation of a stable carbamate linkage between the amine group and the BOC group. This linkage is stable under most reaction conditions and can be removed by treatment with acid. The BOC group is easily removed by acid treatment, which allows for the synthesis of the desired peptide.
Biochemische Und Physiologische Effekte
(S)-BOC-5-Oxazolidinone does not have any known biochemical or physiological effects. It is primarily used as a chemical reagent in organic synthesis and does not have any direct biological activity.
Vorteile Und Einschränkungen Für Laborexperimente
The primary advantage of (S)-BOC-5-Oxazolidinone is its ability to protect the amine group of amino acids during organic synthesis. This allows for the synthesis of complex peptides with multiple amino acids. The BOC group is easily removed by acid treatment, which allows for the synthesis of the desired peptide. However, (S)-BOC-5-Oxazolidinone has some limitations, including its sensitivity to acidic and basic conditions. It can also be difficult to remove the BOC group from certain amino acids, which can limit its use in peptide synthesis.
Zukünftige Richtungen
There are several future directions for the research and development of (S)-BOC-5-Oxazolidinone. One area of research is the development of new protecting groups for amines in organic synthesis. This could lead to the discovery of new compounds that are more stable and easier to remove than (S)-BOC-5-Oxazolidinone. Another area of research is the synthesis of new peptides and other organic compounds using (S)-BOC-5-Oxazolidinone as a protecting group. This could lead to the discovery of new drugs and other biologically active compounds. Finally, there is a need for more research on the biochemical and physiological effects of (S)-BOC-5-Oxazolidinone. This could lead to a better understanding of the compound's potential toxicity and its effects on biological systems.
Synthesemethoden
The synthesis of (S)-BOC-5-Oxazolidinone involves the reaction of (S)-tert-butyl glycidyl ether with oxazolidinone in the presence of a base catalyst. The reaction produces (S)-BOC-5-Oxazolidinone as a white solid with a high yield. This synthesis method is widely used in research laboratories and has been optimized to produce high-quality (S)-BOC-5-Oxazolidinone.
Wissenschaftliche Forschungsanwendungen
(S)-BOC-5-Oxazolidinone is primarily used as a protecting group for amines in organic synthesis. This compound is widely used in peptide synthesis, as it can protect the amine group of amino acids during the synthesis process. This allows for the synthesis of complex peptides with multiple amino acids. (S)-BOC-5-Oxazolidinone is also used in the synthesis of other organic compounds, such as heterocyclic compounds and natural products.
Eigenschaften
CAS-Nummer |
196819-41-7 |
|---|---|
Produktname |
(S)-tert-butyl (1-(oxazol-5-yl)ethyl)carbamate |
Molekularformel |
C10H16N2O3 |
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
tert-butyl N-[(1S)-1-(1,3-oxazol-5-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H16N2O3/c1-7(8-5-11-6-14-8)12-9(13)15-10(2,3)4/h5-7H,1-4H3,(H,12,13)/t7-/m0/s1 |
InChI-Schlüssel |
UVEJHAUWOKEFAL-ZETCQYMHSA-N |
Isomerische SMILES |
C[C@@H](C1=CN=CO1)NC(=O)OC(C)(C)C |
SMILES |
CC(C1=CN=CO1)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C1=CN=CO1)NC(=O)OC(C)(C)C |
Synonyme |
Carbamic acid, [(1S)-1-(5-oxazolyl)ethyl]-, 1,1-dimethylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



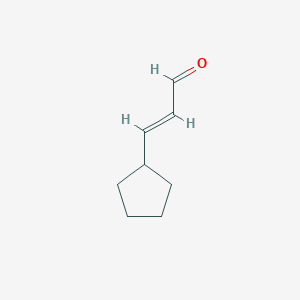
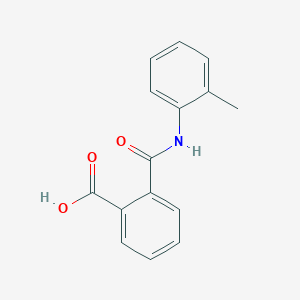
![1-[[Dichloro(diethoxyphosphoryl)methyl]-ethoxyphosphoryl]oxyethane](/img/structure/B190203.png)
